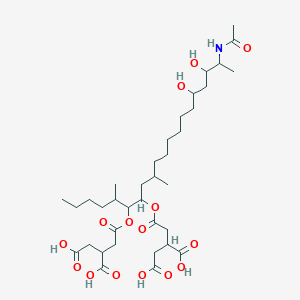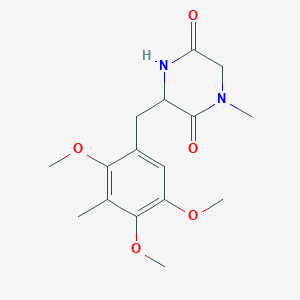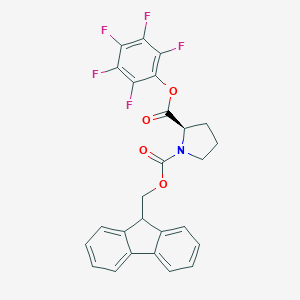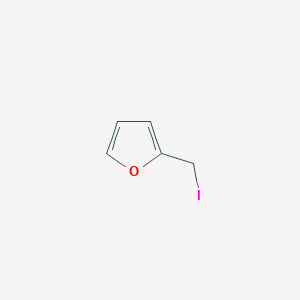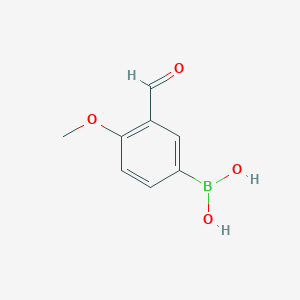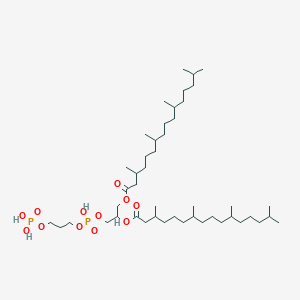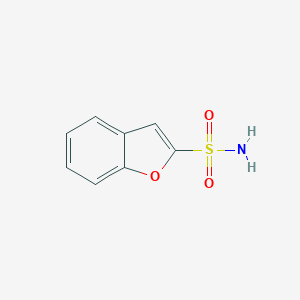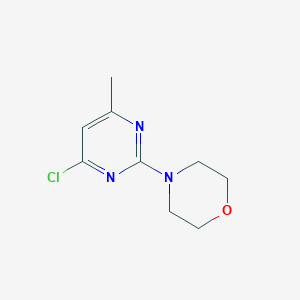
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine” is a chemical compound with the molecular weight of 213.67 . The IUPAC name for this compound is 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine .
Molecular Structure Analysis
The InChI code for “4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine” is 1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Scientific Research Applications
Medicinal Chemistry
Application Summary
“4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine” is a compound that has been used in the synthesis of various pharmacologically active compounds . It is a key building block for a wide range of pharmacological applications .
Methods of Application
The specific methods of application or experimental procedures can vary greatly depending on the specific pharmacological compound being synthesized. For example, one study describes a substitution reaction with aniline derivative 4-aminobenzonitrile using potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent .
Results or Outcomes
The outcomes of these syntheses are new pharmacologically active compounds. These compounds have been reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
properties
IUPAC Name |
4-(4-chloro-6-methylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHEWQAORJNGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357524 |
Source


|
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
CAS RN |
118121-82-7 |
Source


|
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

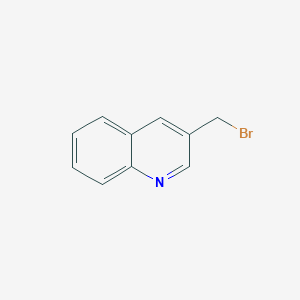
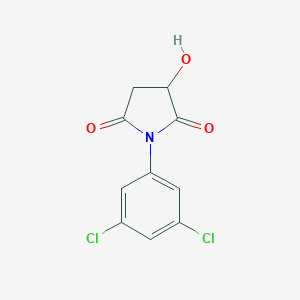
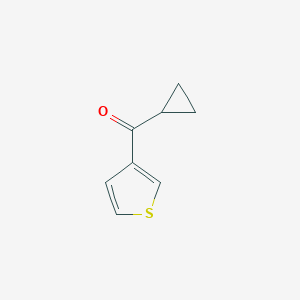
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
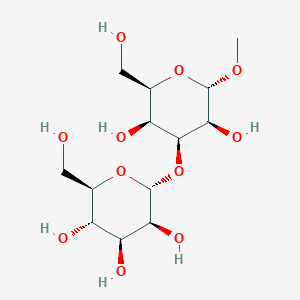
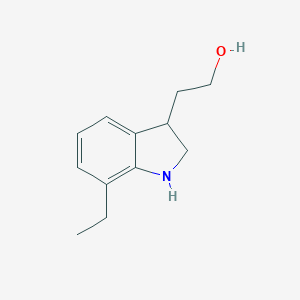
![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
